Methyl 4-Methoxyphenylmalonaldehydate
Description
Methyl 4-Methoxyphenylmalonaldehydate (synonyms: methyl 3-oxo-3-(4-methoxyphenyl)propanoate, AGN-PC-0JPC8O, MFCD00957180) is a β-keto ester derivative featuring a 4-methoxyphenyl substituent. Its structure comprises a malonaldehydate core esterified with a methyl group and functionalized with a methoxy-substituted aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, leveraging its reactive β-keto ester moiety . The methoxy group at the para position of the phenyl ring enhances electron density, influencing its solubility and reactivity in nucleophilic or electrophilic reactions.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(7-12)11(13)15-2/h3-7,10H,1-2H3 |
InChI Key |
ASUWPSZNKIBZQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Methoxyphenylmalonaldehydate belongs to a class of aryl β-keto esters, which are pivotal in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis with closely related analogs (Table 1), focusing on structural variations and their theoretical implications:
Table 1: Structural and Functional Comparison of Aryl β-Keto Esters
| Compound Name | Substituent on Phenyl Ring | Molecular Formula (Inferred) | Key Functional Differences |
|---|---|---|---|
| Methyl benzoylacetate | None (unsubstituted) | C₁₀H₁₀O₃ | Lower electron density; reduced solubility in polar solvents compared to methoxy derivatives. |
| Methyl 4-methylbenzoylacetate | 4-Methyl | C₁₁H₁₂O₃ | Methyl group increases hydrophobicity; may enhance thermal stability. |
| This compound | 4-Methoxy | C₁₁H₁₂O₄ | Methoxy group improves solubility in polar solvents due to electron-donating effects; potentially higher reactivity in tautomerism. |
| Methyl 3-oxo-3-(p-tolyl)propanoate | 4-Methyl | C₁₁H₁₂O₃ | Structurally identical to methyl 4-methylbenzoylacetate; naming variant. |
Key Findings:
Electronic Effects: The 4-methoxy group in this compound donates electrons via resonance, stabilizing enolate formation during reactions like Claisen condensations. This contrasts with electron-neutral (unsubstituted) or mildly electron-donating (methyl) analogs, which exhibit slower enolization kinetics .
Solubility : Methoxy-substituted derivatives generally display higher solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to methyl-substituted or unsubstituted analogs, facilitating their use in solution-phase syntheses.
Applications : While methyl 4-methylbenzoylacetate is often employed in hydrophobic matrices (e.g., polymer precursors), the methoxy variant’s polarity makes it preferable for pharmaceutical intermediates requiring aqueous compatibility.
Research Context and Limitations
Current literature on these compounds is sparse, with most data inferred from structural analogs. For instance:
- Synthetic Utility : β-Keto esters like this compound are critical in heterocycle synthesis (e.g., pyrazoles, isoxazoles), where substituents dictate regioselectivity .
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